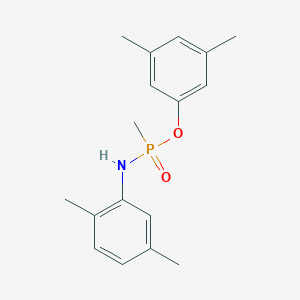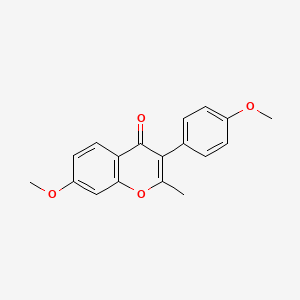![molecular formula C21H25N5O2 B5671078 3-[2-(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-2-oxoethyl]isoindolin-1-one](/img/structure/B5671078.png)
3-[2-(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-2-oxoethyl]isoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of spirocyclic and heterocyclic compounds, which are notable for their complex molecular structures and significant biological activities. These compounds often involve spiro junctions linking multiple cyclic systems, which can include indoles, pyridines, imidazoles, and piperidines. Their synthesis usually involves multi-step reactions, including cycloadditions and functionalization of existing cyclic compounds.
Synthesis Analysis
The synthesis of structurally related spirocyclic compounds often involves [3 + 2] cycloaddition reactions, as seen in the synthesis of spiro[imidazo[1,2-a]pyridine-2,3′-indoline]-2′-ones, which employ isatin-3-imines and heteroaromatic N-ylides derived from bromoacetophenones or methyl bromoacetate (Mokhtari et al., 2015). Such approaches highlight the operational simplicity and the high yields possible from easily accessible starting materials.
Molecular Structure Analysis
Molecular structure analysis often employs Density Functional Theory (DFT) calculations to investigate possible transition states and product configurations. The DFT calculations can confirm the stability of the products and their formation pathways, as demonstrated in the synthesis mentioned above, where product stability and kinetic feasibility were assessed (Mokhtari et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving spirocyclic compounds can vary widely, depending on the functional groups present and the reaction conditions. For example, reactions with acid anhydrides can lead to a variety of products, reflecting the complex reactivity of these molecules (Yamato et al., 1980). The synthesis and reaction pathways are influenced by factors like the substituents present and the specific cyclic components of the spiro system.
properties
IUPAC Name |
3-[2-(5-methylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)-2-oxoethyl]-2,3-dihydroisoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-25-9-6-16-19(23-13-22-16)21(25)7-10-26(11-8-21)18(27)12-17-14-4-2-3-5-15(14)20(28)24-17/h2-5,13,17H,6-12H2,1H3,(H,22,23)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBLKDCGAMDZDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C13CCN(CC3)C(=O)CC4C5=CC=CC=C5C(=O)N4)N=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4aR*,7aS*)-4-{[2-(methylthio)pyridin-3-yl]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5671012.png)
![4-[(4-morpholinylcarbonyl)amino]phenyl 4-morpholinecarboxylate](/img/structure/B5671015.png)
![8-methoxy-5-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B5671025.png)
![2-cyclopropyl-5-[1-(4-fluorobenzyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]pyrimidine](/img/structure/B5671030.png)
![N-methyl-5-oxo-N-[2-(1H-pyrazol-4-yl)ethyl]-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5671038.png)
![5-[2-(benzyloxy)benzyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5671046.png)

![(2-{4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}-2-oxoethyl)methylamine hydrochloride](/img/structure/B5671053.png)
![2-(2-fluorophenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5671071.png)
![2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5671072.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5671082.png)
